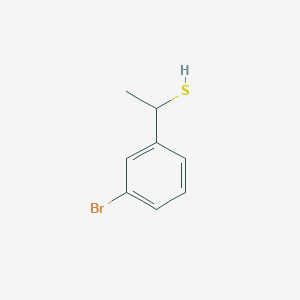

1-(3-Bromophenyl)ethane-1-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl Ethane 1 Thiol and Analogous Compounds

Direct Synthesis Approaches to Arylalkane Thiols

Direct methods focus on the introduction of the thiol (-SH) group onto the arylalkane scaffold in a single or a few straightforward steps.

Nucleophilic Substitution Reactions for C-S Bond Formation

A primary strategy for synthesizing thiols involves nucleophilic substitution reactions, where a sulfur-containing nucleophile displaces a leaving group on the alkyl portion of the precursor molecule. libretexts.orgjove.comlibretexts.org For the synthesis of 1-(3-bromophenyl)ethane-1-thiol, the starting material would typically be 1-bromo-1-(3-bromophenyl)ethane.

The hydrosulfide (B80085) anion (SH⁻) is a potent sulfur nucleophile used in S(_N)2 reactions with alkyl halides to form thiols. libretexts.orgjove.comlibretexts.org The reaction of 1-bromo-1-(3-bromophenyl)ethane with a source of hydrosulfide, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), would yield the desired thiol. chemistrysteps.comyoutube.com

A significant challenge with this method is the potential for the newly formed thiol to act as a nucleophile itself. The thiolate anion (RS⁻), formed under the basic reaction conditions, can react with another molecule of the alkyl halide to produce a sulfide (B99878) (R-S-R) as a byproduct. libretexts.orglibretexts.org To minimize this side reaction, an excess of the hydrosulfide reagent is often employed. libretexts.orgchemistrysteps.com

Reaction Scheme: (3-BrC₆H₄)CH(Br)CH₃ + NaSH → (3-BrC₆H₄)CH(SH)CH₃ + NaBr

An alternative and often preferred method to avoid the formation of sulfide byproducts is the use of thiourea (B124793) ((NH₂)₂C=S) as the sulfur nucleophile. libretexts.orglibretexts.org This method proceeds in two steps. First, the alkyl halide reacts with thiourea in an S(_N)2 reaction to form an intermediate S-alkylisothiouronium salt. libretexts.orgwikipedia.org This salt is stable and can often be isolated. wikipedia.org

In the second step, the isothiouronium salt is hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide), to yield the thiol. libretexts.orgwikipedia.org This two-step process is advantageous as it prevents the formation of dialkyl sulfide impurities. arkat-usa.org The reaction is generally applicable to primary and secondary alkyl halides. ias.ac.inrsc.org

Reaction Scheme:

(3-BrC₆H₄)CH(Br)CH₃ + SC(NH₂)₂ → [(3-BrC₆H₄)CH(CH₃)SC(NH₂)₂]⁺Br⁻

[(3-BrC₆H₄)CH(CH₃)SC(NH₂)₂]⁺Br⁻ + NaOH → (3-BrC₆H₄)CH(SH)CH₃ + OC(NH₂)₂ + NaBr

Interactive Table: Comparison of Nucleophilic Substitution Methods

| Feature | Alkylation of Hydrosulfide Anion | Thiourea-Mediated Synthesis |

|---|---|---|

| Nucleophile | Hydrosulfide anion (SH⁻) | Thiourea (SC(NH₂)₂) |

| Key Intermediate | None (direct conversion) | S-Alkylisothiouronium salt |

| Major Byproduct | Dialkyl sulfide (R-S-R) | Urea |

| Advantages | One-step reaction | Minimizes sulfide byproduct formation, often gives cleaner products arkat-usa.org |

| Disadvantages | Potential for sulfide byproduct formation libretexts.orglibretexts.org | Two-step process |

Reductive Protocols for Thiol Generation

Thiols can also be prepared through the reduction of various sulfur-containing functional groups. A common precursor is a disulfide (R-S-S-R). The disulfide bond can be cleaved reductively to yield two thiol molecules. libretexts.orgbrainly.com This method is particularly useful if the corresponding disulfide, in this case, bis(1-(3-bromophenyl)ethyl) disulfide, is readily accessible.

Common reducing agents for this transformation include zinc and an acid (e.g., HCl), or other reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. brainly.comnih.govlibretexts.org The interconversion between thiols and disulfides is a fundamental redox process in chemistry and biology. libretexts.orglibretexts.org

Reaction Scheme: (3-BrC₆H₄)CH(CH₃)-S-S-CH(CH₃)(C₆H₄Br-3) + [Reducing Agent] → 2 (3-BrC₆H₄)CH(SH)CH₃

Organometallic Reagent-Based Methods for C(sp³)-S Bond Formation

Organometallic reagents provide another avenue for the synthesis of thiols. For instance, a Grignard reagent or an organolithium compound can be reacted with elemental sulfur to form a thiolate, which is then protonated to give the thiol. youtube.combritannica.com

To synthesize this compound via this route, one would first prepare the corresponding Grignard reagent from 1-bromo-1-(3-bromophenyl)ethane. This Grignard reagent is then treated with elemental sulfur (S₈). The subsequent workup with a weak acid affords the desired thiol.

Reaction Scheme:

(3-BrC₆H₄)CH(Br)CH₃ + Mg → (3-BrC₆H₄)CH(MgBr)CH₃

(3-BrC₆H₄)CH(MgBr)CH₃ + 1/8 S₈ → (3-BrC₆H₄)CH(SMgBr)CH₃

(3-BrC₆H₄)CH(SMgBr)CH₃ + H₃O⁺ → (3-BrC₆H₄)CH(SH)CH₃ + Mg(OH)Br

Indirect Synthetic Strategies and Precursor Transformations

Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted into the target thiol. One such strategy is the reduction of a sulfonyl chloride. Arylsulfonyl chlorides can be reduced to the corresponding arylthiols using reagents like triphenylphosphine. researchgate.net While this is more common for the direct synthesis of aryl thiols (Ar-SH), it could be adapted for arylalkane thiols if the corresponding sulfonyl chloride is available.

Another indirect approach involves the thia-Michael addition of a sulfur nucleophile to an α,β-unsaturated compound. researchgate.netmdpi.com For the target molecule, this would entail a more complex synthetic design, likely involving the creation of a suitable Michael acceptor with the 3-bromophenyl group.

Derivatization from Bromophenyl-Containing Precursors

The synthesis of this compound typically originates from commercially available bromophenyl precursors, most notably 3'-bromoacetophenone. The general strategy involves the transformation of the ketone functional group into the desired thiol group through one or more synthetic steps.

A primary route involves the initial reduction of the ketone to a secondary alcohol, followed by its conversion to the thiol. The starting material, 3'-bromoacetophenone, is reduced to 1-(3-bromophenyl)ethanol. This alcohol can then be converted into the target thiol via several methods. One approach is the direct conversion of secondary alcohols to thiols using Lawesson's reagent. tandfonline.comtandfonline.comresearchgate.netrsc.org This method provides a one-pot reaction, although in some cases, particularly with hetaryl-substituted alcohols, unexpected side products like sulfides can form. tandfonline.comtandfonline.com The reaction of alcohols with Lawesson's reagent in toluene (B28343) is a documented method for producing thiols. researchgate.net

Alternatively, a two-step procedure is commonly employed where the alcohol is first converted into a species with a good leaving group, such as an alkyl halide or tosylate. google.com This intermediate subsequently undergoes a nucleophilic substitution (SN2) reaction with a sulfur-containing nucleophile. libretexts.orglibretexts.orgpressbooks.pub Common sulfur nucleophiles include sodium hydrosulfide (NaSH) or, more advantageously, thiourea ((NH₂)₂C=S). libretexts.orglibretexts.orgpressbooks.pubjove.com While NaSH can be used, it suffers from the drawback that the resulting thiol product can react with another molecule of the alkyl halide to form a symmetric sulfide as a byproduct. libretexts.orglibretexts.orgjove.com The use of thiourea circumvents this issue by forming a stable alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol exclusively. libretexts.orglibretexts.orgpressbooks.pubjove.com This method is generally effective for preparing thiols from primary and secondary alkyl halides. pressbooks.pub

Table 1: Common Reagents for Conversion of Alcohols to Thiols This table is generated based on descriptions of common chemical transformations and does not represent a direct experimental comparison under identical conditions.

| Precursor Type | Reagent | Key Features |

| Secondary Alcohol | Lawesson's Reagent | Direct, one-pot conversion to thiol. tandfonline.comresearchgate.net |

| Secondary Alcohol | 1. Tosyl Chloride, Pyridine2. Thiourea, then NaOH(aq) | Two-step process, avoids sulfide byproducts. google.comlibretexts.org |

| Secondary Alcohol | 1. PBr₃2. Sodium Hydrosulfide | Two-step process, risk of sulfide byproduct formation. jove.com |

Aryne-Mediated Bromothiolation Approaches

A novel and highly efficient method for the synthesis of ortho-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates. jove.com This approach utilizes the reaction of arynes with potassium xanthates in the presence of a mild electrophilic bromide source. jove.com While not a direct synthesis of this compound, this methodology provides a powerful route to functionalized bromo-aryl thiol derivatives that could be analogous precursors.

The reaction mechanism proceeds through the generation of an aryne intermediate from a suitable precursor, such as an ortho-silylaryl triflate. jove.com The aryne then undergoes a nucleophilic attack from the potassium xanthate, forming an aryl anion. jove.com This anion is subsequently trapped by an electrophilic brominating reagent to yield the o-bromoaryl xanthate. jove.com A key to the success of this reaction is the use of a mild bromide source, like pentafluorophenyl bromide, which does not react prematurely with the aryne precursor or the xanthate. jove.com

This method displays excellent functional group tolerance, allowing for the synthesis of highly functionalized aryl and heteroaromatic xanthates in good yields and with high regioselectivity. jove.com The resulting aryl xanthates are stable and serve as versatile precursors for a variety of other organosulfur compounds. jove.com

Table 2: Examples of Aryne Bromothiolation Data sourced from Tabata & Yoshida, 2024. jove.com

| Aryne Precursor | Product | Yield |

| 4,5-dimethoxy-2-trimethylsilylphenyl triflate | O-ethyl S-(2-bromo-4,5-dimethoxyphenyl) dithiocarbonate | 80% |

| 2-trimethylsilyl-3-triflyloxyphenylpyridine | O-ethyl S-(3-bromo-2-pyridyl) dithiocarbonate | 71% |

| 6-trimethylsilyl-7-triflyloxyindole | O-ethyl S-(7-bromo-6-indolyl) dithiocarbonate | 64% |

Green Chemistry Considerations in Thiol Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods, and thiol synthesis is no exception. Green chemistry principles focus on using non-toxic reagents and solvents, sustainable energy sources, and maximizing atom economy.

One promising green approach is the use of photocatalysis. A direct synthesis of α-keton thiol esters from thioic acids and alkenes has been developed using an inexpensive organic photocatalyst (thioxanthone), visible light as a sustainable energy source, and oxygen (O₂) as a green oxidant. acs.org The reaction can be performed in an environmentally friendly solvent like ethyl acetate, with water being the only byproduct. acs.org

Enzyme-catalyzed reactions represent another cornerstone of green chemistry. Laccase, a multi-copper oxidase enzyme, can catalyze the oxidative coupling of thiols to disulfides using aerial oxygen as the oxidant under mild conditions in aqueous solvent systems. tandfonline.com This process is advantageous due to the use of a cheap and non-toxic oxidant and the formation of water as the sole byproduct. tandfonline.com While this example shows the oxidation of thiols, it highlights the potential of enzymatic systems for sulfur-based transformations.

Furthermore, the use of green solvents and energy-efficient continuous flow processes for thiol-ene reactions demonstrates the ongoing efforts to reduce the environmental impact of synthetic modifications involving thiols. chemistrysteps.com

Table 3: Comparison of Green Synthesis Methodologies for Thiol-Related Compounds This table is a conceptual comparison based on published methodologies and does not imply direct interchangeability of substrates.

| Methodology | Catalyst/Reagent | Oxidant | Solvent | Key Advantage |

| Photocatalytic Addition acs.org | Thioxanthone | O₂ (air) | Ethyl Acetate | Uses sustainable light energy, green oxidant, and solvent. |

| Enzymatic Coupling tandfonline.com | Laccase | O₂ (air) | Water | Biocatalytic, uses cheap/benign oxidant, aqueous system. |

| Continuous Flow chemistrysteps.com | Photoinitiator | - | Green Solvents (e.g., DES, aqueous) | Energy efficient, reduced solvent usage, improved safety. |

Optimization of Reaction Parameters and Process Efficiency

Maximizing the yield and purity of the target compound, such as this compound, requires careful optimization of reaction parameters. The efficiency and selectivity of a synthetic transformation can be highly sensitive to changes in conditions.

Key parameters that are frequently optimized include the choice of catalyst, solvent, base, temperature, and the stoichiometry of the reagents. For instance, in the synthesis of symmetric aromatic polysulfides from aromatic thiols, the choice of amine base (e.g., pyridine) and the purity of reagents like sulfur monochloride were found to be critical for improving yield and purity. libretexts.org

In photocatalytic systems, such as thiol-yne coupling reactions, the choice of base can be crucial in directing the selectivity of the reaction towards different products. masterorganicchemistry.com Similarly, screening various solvents, additives, and reaction temperatures is a standard procedure to enhance reaction effectiveness. nih.gov For example, in the oxidative bromination of thiols, a screen of solvents and the addition of a Lewis acid catalyst were shown to significantly increase the product yield. nih.gov The concentration of reagents and reaction time are also pivotal; monitoring the reaction progress can help identify the optimal point to stop the reaction, preventing the formation of byproducts or degradation of the desired product. nih.gov

Systematic approaches like factorial design can be employed to efficiently explore the effects of multiple variables (e.g., temperature, time, reagent excess) simultaneously, allowing for a rapid increase in conversion and yield. uzh.ch These optimization principles are broadly applicable and essential for developing robust and efficient syntheses of thiols and their derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(3-Bromophenyl)ethane-1-thiol is expected to show four distinct sets of signals corresponding to the different proton environments in the molecule.

Aromatic Protons (H-Ar): The four protons on the 3-bromophenyl ring are chemically non-equivalent and will appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. Due to complex coupling patterns, these signals may present as a series of multiplets. The proton situated between the two bromine-substituted carbons (H-2) is expected to be the most downfield, appearing as a triplet or singlet-like peak, while the others (H-4, H-5, H-6) will show splitting from their neighbors.

Methine Proton (-CH): The single proton on the carbon adjacent to both the phenyl ring and the sulfur atom is expected to appear as a quartet in the range of δ 4.2 - 4.5 ppm. Its downfield shift is due to the influence of the aromatic ring and the sulfur atom. The quartet splitting pattern arises from coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are predicted to resonate as a doublet around δ 1.6 - 1.8 ppm. This doublet is the result of coupling to the single adjacent methine proton (n+1 rule, 1+1=2).

Thiol Proton (-SH): The thiol proton signal is characteristically a broad singlet and can appear over a wide range, typically from δ 1.5 to 2.5 ppm. Its chemical shift can be influenced by solvent, concentration, and temperature. This proton often does not couple with adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0 - 7.6 | Multiplet (m) | 4H |

| -CH(SH)- | 4.2 - 4.5 | Quartet (q) | 1H |

| -CH₃ | 1.6 - 1.8 | Doublet (d) | 3H |

| -SH | 1.5 - 2.5 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated.

Aromatic Carbons (C-Ar): The six carbons of the phenyl ring will produce signals in the δ 120-145 ppm range. The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122 ppm. docbrown.info The carbon to which the ethanethiol (B150549) group is attached (C-ipso) will be further downfield, estimated around δ 145 ppm. The other four aromatic carbons will have shifts influenced by their position relative to the substituents.

Methine Carbon (-CH): The methine carbon, bonded to both the ring and the sulfur atom, is predicted to be in the range of δ 45 - 50 ppm.

Methyl Carbon (-CH₃): The methyl carbon is expected to appear furthest upfield, at approximately δ 25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~25 |

| -CH(SH)- | 45 - 50 |

| Ar-C (unsubstituted) | 125 - 135 |

| Ar-C-Br | ~122 |

| Ar-C-ipso | ~145 |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key expected absorption bands include:

S-H Stretch: A weak but sharp absorption band characteristic of the thiol group, appearing in the region of 2550-2600 cm⁻¹. Its weakness is a hallmark of this functional group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl and methine groups.

C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-Br Stretch: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| S-H Stretch | 2600 - 2550 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-S Stretch | 700 - 600 | Weak-Medium |

| C-Br Stretch | 600 - 500 | Strong |

Raman Spectroscopy Applications (if applicable to this compound class)

Raman spectroscopy is a valuable complementary technique to FT-IR. For aromatic thiols, Raman spectroscopy can be particularly informative. nih.govnih.gov While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

S-H and C-S Stretching: The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can produce more intense and easily identifiable signals in the Raman spectrum. acs.org

S-S Disulfide Linkages: Raman is highly sensitive to S-S bonds, which are very weak in IR, making it an excellent tool for detecting any potential disulfide dimer impurity formed by oxidation of the thiol.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, often gives a strong and sharp signal in Raman spectra, providing clear evidence of the aromatic core. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula for this compound is C₈H₉BrS.

Molecular Ion Peak: A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺. For C₈H₉⁷⁹BrS, the mass is approximately 216 amu, and for C₈H₉⁸¹BrS, it is 218 amu.

Major Fragmentation Patterns:

Alpha-Cleavage: The bond between the methine carbon and the methyl group can break, but the most likely fragmentation is the cleavage of the C-S bond.

Loss of •SH: A common fragmentation for thiols is the loss of the sulfhydryl radical (•SH, mass 33), leading to a fragment ion at m/z [M-33]⁺. This would result in the [C₈H₈Br]⁺ ion.

Benzylic Cleavage: Cleavage of the bond between the methyl group and the benzylic carbon would yield the [M-15]⁺ ion corresponding to the loss of a methyl radical (•CH₃). The resulting [C₇H₆BrS]⁺ fragment would be stabilized by the aromatic ring.

Loss of Bromine: Fragmentation can also occur via the loss of a bromine radical (•Br), leading to a peak at m/z [M-79]⁺ or [M-81]⁺.

Predicted Mass Spectrometry Fragments

| Predicted m/z | Identity of Fragment |

|---|---|

| 216/218 | [C₈H₉BrS]⁺ (Molecular Ion, [M]⁺ and [M+2]⁺) |

| 201/203 | [M - CH₃]⁺ |

| 183/185 | [M - SH]⁺ |

| 170/172 | [C₇H₅Br]⁺ (Bromotropylium ion) |

| 137 | [M - Br]⁺ |

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is a process where the ionized molecule breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. wikipedia.org The fragmentation is typically initiated by electron ionization, which creates an energetically unstable molecular ion.

The fragmentation of thiols and aromatic compounds follows several predictable pathways. libretexts.org For this compound, the following fragmentation patterns are anticipated:

Alpha-Cleavage: This is a common fragmentation pathway for thiols and involves the cleavage of the bond adjacent to the sulfur atom. wikipedia.org In this case, the C-C bond between the ethyl group and the phenyl ring would break, leading to the formation of a stable benzyl-type cation.

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical, resulting in a prominent peak corresponding to the loss of 79 or 81 mass units (due to the two isotopes of bromine). libretexts.org

McLafferty Rearrangement: While less common for this specific structure, if there are any suitable gamma-hydrogens, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a characteristic fragment ion. youtube.com

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, although this typically requires higher energy and results in a series of smaller peaks corresponding to the loss of acetylene (B1199291) (C2H2) or other small neutral fragments. youtube.com

A hypothetical mass spectrum of this compound would likely show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. libretexts.org The base peak would likely correspond to one of the stable fragments formed through alpha-cleavage or loss of bromine.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (for 79Br) | m/z (for 81Br) | Proposed Origin |

| [C8H9S]+ | 137 | 137 | Loss of Bromine |

| [C7H7S]+ | 123 | 123 | Alpha-cleavage |

| [C6H5]+ | 77 | 77 | Fragmentation of the aromatic ring |

| [C8H9BrS]+ | 216 | 218 | Molecular Ion (M+) |

This table is based on theoretical predictions and data from analogous compounds.

Investigation of Gas-Phase Tautomeric Equilibria

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms, known as tautomers. science.gov For this compound, the relevant tautomeric equilibrium is between the thiol form and the thione form. scispace.com

In the gas phase, the relative stability of these tautomers can be investigated using computational methods such as Density Functional Theory (DFT). nih.gov These studies typically involve calculating the energies of the different tautomers and the transition state connecting them. For most simple thioamides and related compounds, the thione form is found to be more stable than the thiol form in the gas phase. nih.govresearchgate.net This is attributed to the greater strength of the C=S double bond compared to the C-S single bond and the N-H bond compared to the S-H bond. scispace.com

Table 2: Theoretical Gas-Phase Tautomeric Equilibrium for a Generic Aromatic Thiol

| Tautomer | General Structure | Predicted Relative Stability |

| Thiol | Ar-C(R)(SH) | Less Stable |

| Thione | Ar-C(R)=S | More Stable |

This table represents a general trend and is not based on specific experimental data for this compound.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This information is crucial for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of several closely related bromophenyl compounds have been determined, providing insights into the likely structural features of the target molecule. nih.govcardiff.ac.ukresearchgate.net

For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals a planar geometry for the phenyl ring and the adjacent carbonyl group. nih.gov The C-Br bond length is typically around 1.90 Å, and the C-C bond lengths within the phenyl ring are in the range of 1.37-1.40 Å. researchgate.net The conformation of the ethanethiol side chain in this compound would be influenced by steric and electronic factors, and it is likely that the molecule would adopt a conformation that minimizes steric hindrance.

Table 3: Typical Crystallographic Parameters for a Bromophenyl Compound

| Parameter | Typical Value (from analogs) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C-Br Bond Length | ~1.90 Å |

| Aromatic C-C Bond Length | 1.37-1.40 Å |

| Dihedral Angle (Phenyl - Side Chain) | Variable, dependent on steric factors |

Data compiled from analogous structures reported in the literature. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, forming S-H···S or S-H···Br hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom on an adjacent molecule. researchgate.net

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to attractive π-π interactions.

The crystal packing of related bromophenyl compounds often features a combination of these interactions, leading to the formation of complex three-dimensional networks. researchgate.netresearchgate.net For example, C-H···Br interactions and Br···Br contacts are commonly observed in the crystal structures of brominated organic molecules. researchgate.net

Integration of Multi-Spectroscopic Data for Comprehensive Characterization

A comprehensive characterization of this compound would involve the integration of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combination allows for an unambiguous determination of the molecule's identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals would allow for the complete assignment of the molecular structure. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the S-H stretch of the thiol group (typically around 2550-2600 cm-1) and the characteristic C-H and C=C vibrations of the aromatic ring.

Mass Spectrometry (MS): As discussed in section 3.3.1, mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the connectivity of the atoms. rsc.org

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, as detailed in section 3.4. researchgate.net

By combining the information from these techniques, a complete and unambiguous picture of the structure, conformation, and electronic properties of this compound can be assembled.

Computational and Theoretical Modeling of 1 3 Bromophenyl Ethane 1 Thiol

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like 1-(3-Bromophenyl)ethane-1-thiol, MD simulations could provide valuable insights into its flexibility and the different three-dimensional shapes, or conformations, it can adopt. By simulating the molecule's behavior over time, researchers can map out its conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets in drug discovery.

Table 4.2.1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 60 |

| -60° (gauche) | 0.5 | 10 |

| Note: This table is hypothetical and for illustrative purposes only, as no published data exists. |

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, often utilizing Quantitative Structure-Reactivity Relationship (QSRR) approaches, aims to link a molecule's structural features to its chemical reactivity. For this compound, such models could predict various aspects of its reactivity, such as the acidity of the thiol proton, its susceptibility to oxidation, or its nucleophilicity in various reactions. These predictions are typically based on calculated electronic properties, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

Table 4.3.1: Hypothetical Predicted Reactivity Indices for this compound

| Parameter | Predicted Value | Method |

| pKa of Thiol Group | 9.5 | DFT (B3LYP/6-31G) |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) |

| Mulliken Charge on Sulfur | -0.15 e | DFT (B3LYP/6-31G) |

| Note: This table is hypothetical and for illustrative purposes only, as no published data exists. |

Computational Assessment of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to one another, leading to the formation of larger, ordered structures known as supramolecular assemblies. For this compound, computational methods could be employed to investigate various types of non-covalent interactions, including hydrogen bonding (involving the thiol group), halogen bonding (involving the bromine atom), and π-stacking (involving the phenyl ring). Understanding these interactions is key to predicting the crystal structure of the compound and its behavior in different solvent environments.

Table 4.4.1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Distance (Å) | Calculated Energy (kcal/mol) |

| S-H···S Hydrogen Bond | 2.5 | -3.1 |

| C-Br···π Halogen Bond | 3.2 | -1.5 |

| π-π Stacking | 3.8 | -2.0 |

| Note: This table is hypothetical and for illustrative purposes only, as no published data exists. |

Reactivity and Transformation Pathways of 1 3 Bromophenyl Ethane 1 Thiol

Nucleophilic Reactivity of the Thiol (-SH) Group

The thiol group is known for its nucleophilicity, making it a versatile handle for a variety of chemical transformations.

One of the most fundamental reactions of thiols is S-alkylation, which involves the formation of a new carbon-sulfur bond to produce thioethers (also known as sulfides). This transformation typically proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reaction is generally carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

For 1-(3-Bromophenyl)ethane-1-thiol, S-alkylation provides a straightforward method to introduce a wide range of organic substituents at the sulfur atom, yielding diverse thioether derivatives while leaving the bromo-substituent intact for subsequent modifications.

Table 1: Representative S-Alkylation Reactions

| Alkylating Agent | Product Structure | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | -1-(methylthio)ethane) | 1-(3-Bromophenyl)-1-(methylthio)ethane |

| Benzyl Bromide (BnBr) | -1-(3-bromophenyl)ethane) | 1-(Benzylthio)-1-(3-bromophenyl)ethane |

| Allyl Chloride (CH₂=CHCH₂Cl) | -1-(3-bromophenyl)ethane) | 1-(Allylthio)-1-(3-bromophenyl)ethane |

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, widely recognized as a "click chemistry" process due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions. beilstein-journals.org This reaction typically proceeds via a radical-mediated addition of a thiol to an alkene (ene). The process can be initiated by light or a radical initiator and results in the anti-Markovnikov addition of the thiol across the double bond. beilstein-journals.org

The thiol group of this compound can readily participate in thiol-ene reactions with a diverse range of alkenes. This allows for the covalent attachment of this bromo-functionalized aromatic scaffold to polymers, surfaces, or complex biomolecules, highlighting its utility in materials science and bioconjugation. mdpi.comresearchgate.net The reactivity in these reactions is influenced by the structure of the alkene, with electron-rich alkenes like vinyl ethers and strained systems such as norbornene being highly reactive. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Alkene Partners for Thiol-Ene Click Chemistry

| Alkene Partner | Resulting Thioether Linkage | Application Area |

|---|---|---|

| Norbornene Derivatives |  | Polymer Synthesis, Materials Science beilstein-journals.org |

| Allyl-functionalized PEG |  | Bioconjugation, Drug Delivery mdpi.com |

| Vinyl Ethers |  | Functional Polymer Networks beilstein-journals.org |

Thiols are excellent soft nucleophiles for conjugate addition reactions, most notably the Sulfa-Michael addition. This reaction involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound, such as an enone, ester, or nitrile. The reaction is driven by the formation of a stable carbon-sulfur bond.

This compound can serve as the Michael donor, adding to a variety of Michael acceptors. This pathway is highly valuable for building more complex molecular architectures, often creating a new stereocenter at the β-carbon of the acceptor. The reaction can be catalyzed by a base to generate the thiolate, or in some cases, by organocatalysts to achieve high enantioselectivity. organic-chemistry.org

Table 3: Representative Michael Acceptors for Sulfa-Michael Addition

| Michael Acceptor | Product Type | General Structure of Adduct |

|---|---|---|

| Methyl Acrylate | β-Thio-ester |  |

| Methyl Vinyl Ketone | β-Thio-ketone |  |

| Acrylonitrile | β-Thio-nitrile |  |

Electrophilic Reactivity of the Bromine (-Br) Substituent

The bromine atom on the phenyl ring serves as a versatile electrophilic site, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Aryl bromides are common and effective substrates in palladium-catalyzed cross-coupling reactions. youtube.com These reactions are cornerstones of modern organic synthesis, allowing for the precise construction of complex molecular frameworks. The bromine atom of this compound makes the compound a suitable partner for several named reactions, including the Suzuki, Heck, and Sonogashira couplings. These transformations form new carbon-carbon bonds at the site of the bromine atom. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or alkyne/alkene coordination and insertion, and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki Coupling: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid) to form a biaryl compound. wikipedia.orgnih.gov

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgorganic-chemistry.org

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an aryl-alkyne. researchgate.netwikipedia.orgorganic-chemistry.org

Table 4: Cross-Coupling Reactions Involving the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted Biphenyls wikipedia.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | Stilbenes/Styrenes beilstein-journals.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Diarylacetylenes wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. However, this reaction has stringent electronic requirements. The SNAr mechanism proceeds through an addition-elimination sequence, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org

For this mechanism to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.govwikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the bromo substituent is not positioned ortho or para to any strongly electron-withdrawing group; the ethylthiol group is not sufficiently activating. Consequently, the molecule is considered unreactive towards the SNAr addition-elimination pathway under standard conditions. An alternative pathway, the elimination-addition (benzyne) mechanism, could theoretically be induced but would require extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂), and is generally less controlled. nih.govresearchgate.net

Oxidation Chemistry of the Thiol Functionality

The thiol group in this compound is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of thiols to disulfides is a common and fundamental transformation in sulfur chemistry. libretexts.org In the case of this compound, this reaction results in the formation of 1,1'-disulfanediylbis(1-(3-bromophenyl)ethane), where two molecules of the thiol are linked by a disulfide bond. This transformation can be achieved using a variety of mild oxidizing agents.

The oxidation can proceed through different mechanisms, including two-electron pathways involving intermediates like sulfenic acids (RSOH) or sulfenyl halides (RSX), or one-electron pathways that generate thiyl radicals (RS•). nih.gov For instance, oxidation with halogens such as bromine (Br₂) or iodine (I₂) is a well-established method for forming disulfides from thiols. libretexts.org The reaction with iodine, for example, proceeds via a sulfenyl iodide intermediate. Recent research has demonstrated the efficacy of using catalytic amounts of iodine in the presence of a terminal oxidant like molecular oxygen for the aerobic oxidation of thiols, presenting a more sustainable approach. nih.gov

A study on the iodine-catalyzed aerobic oxidation of a closely related compound, 3-bromobenzenethiol, to its corresponding disulfide has been reported, highlighting the feasibility of this transformation under mild conditions. nih.gov This method offers high yields and tolerates various functional groups.

| Substrate | Product | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromobenzenethiol | 1,2-Bis(3-bromophenyl)disulfane | I₂ (5 mol%) | O₂ | EtOAc | 70 | 98 | nih.gov |

This data suggests that this compound can likely be oxidized to its disulfide derivative under similar conditions with high efficiency.

Further oxidation of the sulfur atom in this compound, or more commonly, its corresponding sulfide (B99878), leads to the formation of sulfoxides and subsequently sulfones. The selective oxidation to either sulfoxide (B87167) or sulfone can be achieved by carefully controlling the stoichiometry and nature of the oxidizing agent. organic-chemistry.orgorganic-chemistry.org

Common oxidants for this purpose include hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), and reagents like Selectfluor. organic-chemistry.orgorganic-chemistry.org The oxidation of a sulfide to a sulfoxide is the first step, and with a stronger oxidizing agent or harsher conditions, the sulfoxide can be further oxidized to the sulfone. libretexts.org For instance, treatment of a sulfide with one equivalent of H₂O₂ at room temperature typically yields the sulfoxide, while using a peroxyacid can lead to the sulfone. libretexts.org

The synthesis of the target sulfoxide, 1-bromo-3-(1-(sulfinyl)ethyl)benzene, and sulfone, 1-bromo-3-(1-(sulfonyl)ethyl)benzene, would proceed from the parent thiol. First, the thiol can be converted to a sulfide, for example, by reaction with an alkyl halide. The resulting sulfide can then be selectively oxidized. A procedure for the asymmetric oxidation of a similar compound, p-bromophenyl methyl sulfide, to the corresponding (S)-sulfoxide has been well-documented, utilizing a chiral vanadium catalyst and hydrogen peroxide. orgsyn.org This highlights the potential for stereoselective oxidation.

| Substrate | Product | Catalyst | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| p-Bromophenyl methyl sulfide | (S)-(-)-p-Bromophenyl methyl sulfoxide | (S)-1/Vanadyl acetylacetonate | H₂O₂ | CHCl₃ | 55 | 99 | orgsyn.org |

For the synthesis of the corresponding sulfone, stronger oxidizing conditions or a different catalytic system would be employed. For example, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org

Cyclization and Heterocycle Formation

The presence of both a thiol group and a bromine atom on the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocyclic systems.

The intramolecular cyclization of this compound can potentially lead to the formation of a five- or six-membered ring containing the sulfur atom. Such reactions are often facilitated by a base, to generate the more nucleophilic thiolate anion, and may be promoted by a transition metal catalyst, such as palladium. Palladium-catalyzed intramolecular cyclization is a powerful tool for the formation of heterocyclic compounds from halo-substituted precursors. divyarasayan.orgorganic-chemistry.org

The intramolecular cyclization of this compound is a potential route to valuable sulfur-containing heterocyclic systems, such as derivatives of benzothiophene. Benzothiophene and its derivatives are important structural motifs in many biologically active compounds and materials. chemicalbook.comwikipedia.org

The synthesis of benzothiophenes can be achieved through various methods, including the cyclization of aryl sulfides and the reaction of o-halosubstituted precursors with a sulfur source. chemicalbook.comorganic-chemistry.org For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfide source can yield a benzothiophene. wikipedia.org In the case of this compound, an intramolecular cyclization would likely lead to a dihydrobenzothiophene derivative, which could potentially be aromatized to the corresponding benzothiophene. A known method to synthesize 3-bromo-1-benzothiophene (B1266177) involves the direct bromination of benzothiophene, indicating that brominated benzothiophenes are stable and accessible compounds. chemicalbook.com

Advanced Applications and Functional Material Derivations of 1 3 Bromophenyl Ethane 1 Thiol

Strategic Utility as a Building Block in Complex Organic Synthesis

While specific examples detailing the use of 1-(3-Bromophenyl)ethane-1-thiol as a key starting material in the total synthesis of complex natural products or pharmaceuticals are not prominent in the literature, its structure offers significant potential. As a bifunctional molecule, it possesses two distinct reactive sites: the thiol group and the carbon-bromine bond on the aromatic ring.

The thiol group (–SH) is a potent nucleophile, enabling its participation in various carbon-sulfur bond-forming reactions. These include S-alkylation, S-acylation, and Michael additions. The stereocenter at the carbon bearing the thiol group makes it a candidate for asymmetric synthesis, where the synthesis of a single enantiomer could be crucial for biological activity in a target molecule.

The bromo-substituent on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the elaboration of the phenyl ring by connecting it to other molecular fragments, a common strategy in the construction of complex architectures. For instance, a Suzuki coupling could introduce a new aryl or alkyl group, significantly increasing molecular complexity. The synthesis of various heterocyclic compounds often relies on building blocks with such reactive handles nih.govnih.govnih.gov.

The combination of these two functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for a subsequent transformation. This makes compounds like this compound valuable potential building blocks for creating diverse molecular libraries for drug discovery chemscene.com.

Development of Functional Materials through Derivatization

The unique electronic and chemical properties of this compound make it a candidate for incorporation into advanced functional materials.

Integration into Polymer Architectures (e.g., RAFT Polymerization)

The thiol group is central to several polymerization techniques. In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, thiocarbonylthio compounds are used as chain transfer agents (CTAs) to produce polymers with controlled molecular weights and low polydispersity google.com. While this compound is not a CTA itself, it can be used in related processes.

One key application is in thiol-ene polymerization , a "click" chemistry reaction where a thiol adds across a double bond (ene) in the presence of a radical initiator or UV light justia.com. This process is highly efficient and is used to create polymer networks or to modify polymer surfaces. This compound could be grafted onto a polymer backbone containing pendant alkene groups, thereby introducing both the bromophenyl moiety and its associated properties into the final material.

Furthermore, polymers synthesized via RAFT can be designed to have terminal thiocarbonylthio groups, which can be chemically converted into thiol groups googleapis.com. These terminal thiols can then undergo various post-polymerization modifications.

| Polymerization Technique | Role of Thiol-Containing Molecules | Potential Use of this compound |

| Thiol-Ene Polymerization | Monomer or chain transfer agent for creating polymer networks or for polymer modification. | Can be reacted with polymers containing alkene groups to functionalize the polymer with bromophenyl units. |

| RAFT Post-Modification | RAFT-synthesized polymers can be modified to have terminal thiol groups for further reactions. | Could be used to react with a polymer chain end, introducing it as a terminal functional group. |

Utilization in Molecular Electronic Devices (e.g., Molecular Wires with Anchoring Units)

Thiols are the most common anchoring group used to bind molecules to gold surfaces in the field of molecular electronics. The sulfur atom forms a strong, stable covalent bond with gold, allowing for the formation of self-assembled monolayers (SAMs) researchgate.netnih.gov. This compound is well-suited for this purpose. The thiol group would serve as the anchor to the gold electrode.

The bromophenyl group provides two key functions:

Electronic Modification : The electron-withdrawing nature of the bromine atom can tune the electronic properties of the molecule and influence charge transport through it.

Secondary Reaction Site : The bromine atom can be used for on-surface reactions. For example, after forming a monolayer, a subsequent Sonogashira or Suzuki coupling reaction could be performed to link other molecules to the surface-bound layer, creating more complex, multi-component molecular electronic architectures.

Fabrication of Supramolecular Assemblies and Coordination Compounds

Supramolecular assemblies are large, ordered structures formed through non-covalent interactions. While specific studies on this compound are scarce, the principles of thiol chemistry suggest potential applications. The thiol group can be oxidized to form a disulfide bond (S–S). If a molecule with two thiol groups is used, this can lead to the formation of macrocycles or polymeric chains.

In coordination chemistry, thiolates (the deprotonated form of thiols, RS⁻) are excellent ligands for a wide range of transition metals google.com. The soft nature of the sulfur atom leads to strong bonds with soft metal ions like copper(I), silver(I), gold(I), and mercury(II). The coordination of 1-(3-bromophenyl)ethanethiolate to metal centers could produce discrete coordination complexes or extended metal-organic frameworks (MOFs). The presence of the bromo-substituent could influence the packing of these structures in the solid state through halogen bonding, a type of non-covalent interaction.

Role in Advanced Synthetic Methodologies

Participation in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step, minimizing waste and purification steps nih.govnih.gov. Thiols are often used as nucleophiles in such reactions researchgate.net.

Multicomponent Reactions (MCRs) : In an MCR, three or more reactants combine in a one-pot reaction. This compound could serve as the thiol component in known MCRs, such as the Asinger or Ugi reactions, to generate novel heterocyclic structures or pseudo-peptides researchgate.net. The resulting products would be decorated with the (3-bromophenyl)ethyl group, which could be a key feature for biological activity or a handle for further diversification.

Cascade Reactions : These are multi-step reactions where the product of one step is the substrate for the next, all occurring in the same pot without the addition of new reagents. A thiol can initiate a cascade by acting as a nucleophile in the first step, for example, in a Michael addition. This could trigger a subsequent cyclization or rearrangement. The specific structure of this compound could direct the stereochemical outcome of such cascades.

While direct evidence is limited, the fundamental reactivity of the thiol and aryl bromide functional groups firmly places this compound as a potentially valuable, though currently under-explored, component in the toolbox for advanced organic synthesis and materials science.

Contributions to Asymmetric Synthesis through Chiral Induction

The principles of asymmetric synthesis often rely on the use of chiral molecules to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. Chiral thiols, in particular, can serve as valuable ligands for metal catalysts or as chiral auxiliaries. In theory, this compound, being a chiral thiol, could participate in such processes. The thiol group could coordinate to a metal center, and the stereochemistry at the adjacent carbon could influence the spatial arrangement of reactants, thereby directing the stereochemical outcome of a reaction.

However, a comprehensive search of scientific databases and research publications reveals a lack of specific examples or detailed studies where this compound has been successfully employed as a chiral inducer in asymmetric synthesis. The potential of this compound in the field of stereoselective catalysis remains an underexplored area of research.

Future Research Trajectories and Emerging Applications

Given the absence of established applications, the future of this compound in advanced chemical synthesis is speculative and hinges on foundational research to elucidate its properties and reactivity.

Exploration of Bio-Inspired Synthetic Routes

Bio-inspired synthesis, which mimics enzymatic processes to achieve high selectivity and efficiency, represents a promising avenue for future research. Enzymes that process sulfur-containing compounds could potentially be engineered or mimicked to synthesize or modify this compound and its derivatives. Such approaches could offer more sustainable and stereoselective routes to this and related chiral thiols. However, at present, there are no published reports on the application of bio-inspired methods for the synthesis of this compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(3-Bromophenyl)ethane-1-thiol, and how can reaction conditions be optimized?

- Methodology : The synthesis of aryl thiols like this compound often involves nucleophilic substitution or thiolation reactions. For example, brominated aromatic ketones (e.g., 1-(3-Bromophenyl)propan-2-one) can serve as precursors, where the ketone group is reduced to a thiol via reagents like Lawesson’s reagent or hydrogen sulfide under controlled conditions . Microwave-assisted synthesis, as demonstrated in halogen-substituted chalcone derivatives, may improve yield and reduce reaction time (e.g., 62–87% yields under microwave irradiation) .

- Optimization : Parameters such as solvent polarity (e.g., methanol or DMF), temperature (60–100°C), and catalyst choice (e.g., sodium methoxide) should be systematically varied. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and thiol protons (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve these .

- LC-MS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 233.0) and detects impurities. Retention time consistency (e.g., 6.5–7.2 min in HPLC) validates method reproducibility .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Method : Single-crystal X-ray diffraction (SCXRD) is used. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Software : SHELXL (via the SHELX suite) is widely used for small-molecule refinement. Its robust handling of heavy atoms (e.g., bromine) and twinning makes it ideal for halogenated compounds . For enantiopurity analysis, Flack’s x parameter in SHELXL avoids false chirality-polarity indications in near-centrosymmetric structures .

Advanced Research Questions

Q. How can researchers design cytotoxicity assays for this compound, and what controls are essential for data validity?

- Design :

- Cell Lines : Use cancer cell lines (e.g., MCF-7 breast cancer cells) and non-cancerous controls (e.g., Vero cells) to assess selectivity .

- Dosage : A concentration range (e.g., 1–100 μg/mL) identifies IC values. Presto Blue™ assays measure metabolic activity via fluorescence (ex/em: 560/590 nm) .

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., doxorubicin). Replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA) ensure reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated aryl thiols?

- Analysis :

- Structural Factors : Compare substituent effects (e.g., bromine vs. chlorine) on cytotoxicity. For example, 3-bromophenyl chalcones show IC values ~22–42 μg/mL, while chlorinated analogs vary widely .

- Experimental Variables : Account for differences in cell passage number, serum concentration, and assay duration. Meta-analysis of published protocols identifies critical variables .

- Validation : Independent replication using standardized protocols (e.g., NIH/NCATS guidelines) reduces variability .

Q. How is enantiomeric purity assessed for chiral derivatives of this compound?

- Techniques :

- Chiral GC : Resolves enantiomers using β-cyclodextrin columns. Optical purity >95% ee is achievable, as seen in bromophenyl ethanol derivatives .

- X-ray Crystallography : Flack’s x parameter refines absolute configuration without overestimating chirality in near-symmetric structures .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methods :

- DFT Calculations : Gaussian or ORCA software models transition states. Bromine’s electron-withdrawing effect lowers activation energy for thiol-disulfide exchange .

- Molecular Docking : AutoDock Vina predicts binding affinity to biological targets (e.g., glutathione reductase) based on thiol group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。